N-{1-[(oxan-2-yl)methyl]piperidin-4-yl}cyclopropanesulfonamide

Catalog No.
S6725676
CAS No.
2549011-46-1
M.F
C14H26N2O3S
M. Wt
302.44 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-{1-[(oxan-2-yl)methyl]piperidin-4-yl}cyclopropan...

CAS Number

2549011-46-1

Product Name

N-{1-[(oxan-2-yl)methyl]piperidin-4-yl}cyclopropanesulfonamide

IUPAC Name

N-[1-(oxan-2-ylmethyl)piperidin-4-yl]cyclopropanesulfonamide

Molecular Formula

C14H26N2O3S

Molecular Weight

302.44 g/mol

InChI

InChI=1S/C14H26N2O3S/c17-20(18,14-4-5-14)15-12-6-8-16(9-7-12)11-13-3-1-2-10-19-13/h12-15H,1-11H2

InChI Key

ZCAKOJJUNUVUJS-UHFFFAOYSA-N

SMILES

C1CCOC(C1)CN2CCC(CC2)NS(=O)(=O)C3CC3

Canonical SMILES

C1CCOC(C1)CN2CCC(CC2)NS(=O)(=O)C3CC3

N-{1-[(oxan-2-yl)methyl]piperidin-4-yl}cyclopropanesulfonamide is a complex organic compound characterized by its unique structural features, which include a piperidine ring, a cyclopropane moiety, and a sulfonamide functional group. The compound's IUPAC name is N-[1-(oxan-2-ylmethyl)piperidin-4-yl]cyclopropanesulfonamide, and it has the chemical formula C14H26N2O3SC_{14}H_{26}N_{2}O_{3}S with a molecular weight of approximately 302.43 g/mol . This compound is notable for its potential applications in medicinal chemistry and pharmacology due to its intricate structure that may influence its biological activity.

  • Oxidation: The compound can be oxidized to form sulfone derivatives using agents such as potassium permanganate or chromium trioxide.
  • Reduction: Reduction reactions can yield amine derivatives, typically using lithium aluminum hydride or sodium borohydride.
  • Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonamide group, allowing for the introduction of different substituents.

Common reagents and conditions for these reactions include:

  • Oxidation: Potassium permanganate in acidic or basic medium.
  • Reduction: Lithium aluminum hydride in anhydrous ether.
  • Substitution: Nucleophiles such as amines or thiols in the presence of a base.

The biological activity of N-{1-[(oxan-2-yl)methyl]piperidin-4-yl}cyclopropanesulfonamide is an area of active research. Preliminary studies suggest that compounds with similar structural motifs may exhibit various pharmacological effects, including analgesic, anti-inflammatory, and neuroprotective properties. The presence of the piperidine and sulfonamide groups often correlates with significant interactions with biological targets, potentially influencing neurotransmitter systems and pain pathways .

The synthesis of N-{1-[(oxan-2-yl)methyl]piperidin-4-yl}cyclopropanesulfonamide typically involves several synthetic steps:

  • Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving suitable precursors.
  • Introduction of the Oxan-2-yl Group: Alkylation of the piperidine ring with an oxan-2-ylmethyl halide under basic conditions is performed.
  • Formation of the Cyclopropane Group: Cyclopropanation reactions using diazo compounds and transition metal catalysts are employed.
  • Sulfonamide Formation: The final step involves the introduction of the sulfonamide group through reaction with sulfonyl chlorides.

N-{1-[(oxan-2-yl)methyl]piperidin-4-yl}cyclopropanesulfonamide has potential applications in various fields:

  • Medicinal Chemistry: Due to its unique structure, it may serve as a lead compound for developing new pharmaceuticals targeting neurological disorders or pain management.
  • Research: The compound can be utilized in studies exploring the mechanisms of action of piperidine derivatives and their effects on biological systems.

Interaction studies involving N-{1-[(oxan-2-yl)methyl]piperidin-4-yl}cyclopropanesulfonamide focus on its binding affinity to various receptors and enzymes. These studies are critical for understanding how this compound interacts at a molecular level with biological targets, which could elucidate its therapeutic potential and guide further drug development efforts .

Similar Compounds

Several compounds share structural similarities with N-{1-[(oxan-2-yl)methyl]piperidin-4-yl}cyclopropanesulfonamide. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
1-[2-(1-{4-[...]}Contains piperidine and cyclopropane structuresPotential analgesic properties
N-{[2-chloro...]}Similar piperidine frameworkDifferent substituents affecting activity
1-[4-(trifluoromethoxy)...]Piperidine core with varied side chainsInvestigated for different therapeutic effects

These compounds illustrate variations in substituents that may influence their biological activities and pharmacological profiles, highlighting the uniqueness of N-{1-[(oxan-2-yl)methyl]piperidin-4-yl}cyclopropanesulfonamide within this chemical class .

XLogP3

1.2

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

302.16641387 g/mol

Monoisotopic Mass

302.16641387 g/mol

Heavy Atom Count

20

Dates

Last modified: 11-23-2023

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